molecular formula C14H18BrNO2 B3376469 tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate CAS No. 1203681-54-2

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate

Cat. No. B3376469
CAS RN: 1203681-54-2
M. Wt: 312.20 g/mol
InChI Key: MNQDJKCJNLGVGM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. However, further studies are needed to fully elucidate the biochemical and physiological effects of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate.

Advantages and Limitations for Lab Experiments

One of the advantages of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is its complex synthesis method, which requires expertise in organic synthesis.

Future Directions

There are several future directions for the study of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate. One potential direction is the investigation of its potential as an anti-inflammatory agent in vivo. Another direction is the optimization of its synthesis method to make it more efficient and cost-effective. Additionally, the study of its mechanism of action and its potential as a lead compound for the development of novel anticancer agents is an exciting area of research.

Scientific Research Applications

Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-5-4-6-12(15)7-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDJKCJNLGVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192839
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate

CAS RN

1203681-54-2
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203681-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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